N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
Overview
Description
A compound’s description usually includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or uses in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
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Imidazolidin-2-ones based on the reaction of 1-(2,2-dimethoxyethyl)ureas : This research was published in the Russian Journal of General Chemistry. The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring . The specific outcomes of this research weren’t detailed in the source.
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Synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole : This compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate . The central step in these syntheses is the dehydrogenative reaction, which constructs the tetracyclic ring system from a much simpler tetracyclic precursor . The six-stable conformers of the compound were used for further calculations such as FT-IR, NMR, NLO, and FMO analyses, performed at the B3LYP/6–311þþG(d,p) level . This work revealed that it can be a good material to use in the non-linear optical material because its tensor is greater ten times than that of the urea .
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Synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole : This compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate . The central step in these syntheses is the dehydrogenative reaction, which constructs the tetracyclic ring system from a much simpler tetracyclic precursor . The six-stable conformers of the compound were used for further calculations such as FT-IR, NMR, NLO, and FMO analyses, performed at the B3LYP/6–311þþG(d,p) level . This work revealed that it can be a good material to use in the non-linear optical material because its tensor is greater ten times than that of the urea .
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact are usually studied here. This information is important for handling and disposing of the compound safely.
Future Directions
This involves looking at potential future applications or areas of study for the compound. It could involve developing new syntheses, finding new reactions, or discovering new biological activities.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more information about it.
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide |
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Citations
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